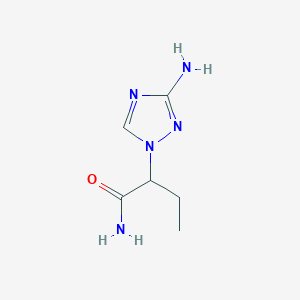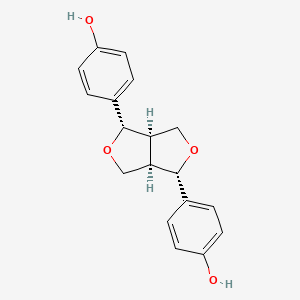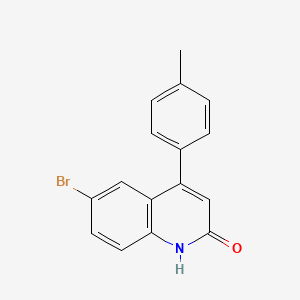![molecular formula C18H17NO5 B13090241 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a morpholin-3-one structure through a phenylmethyl group
Méthodes De Préparation
The synthesis of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation, where the benzo[d][1,3]dioxole reacts with benzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Morpholin-3-one Ring: This can be synthesized through the reaction of morpholine with phosgene or its derivatives under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride and alkyl halides.
Applications De Recherche Scientifique
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound may interact with proteins involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one can be compared with similar compounds such as:
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and reactivity.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications and exhibiting distinct chemical properties.
Propriétés
Formule moléculaire |
C18H17NO5 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
6-[1,3-benzodioxol-5-yloxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H17NO5/c20-17-10-21-16(9-19-17)18(12-4-2-1-3-5-12)24-13-6-7-14-15(8-13)23-11-22-14/h1-8,16,18H,9-11H2,(H,19,20) |
Clé InChI |
FEKNHGHFLMGLIK-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


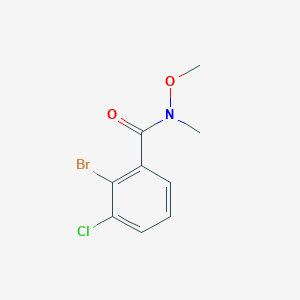
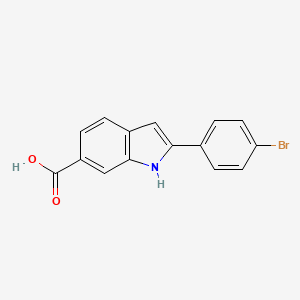
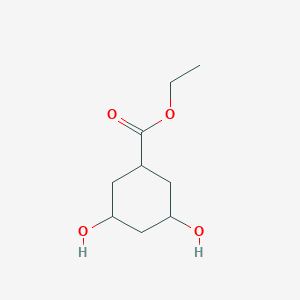
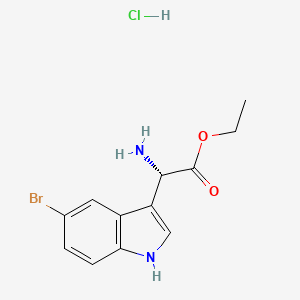
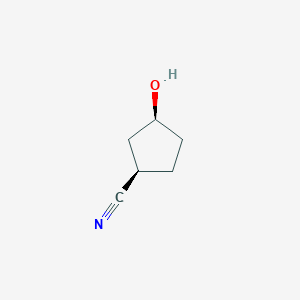

![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
